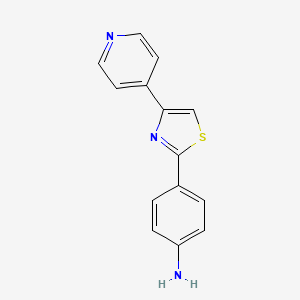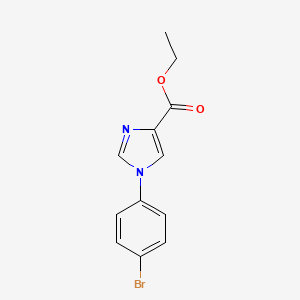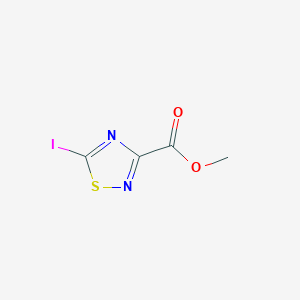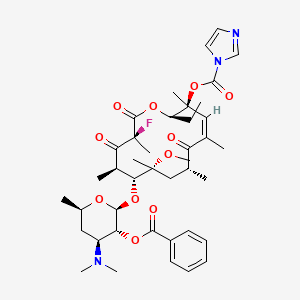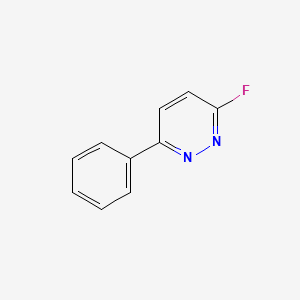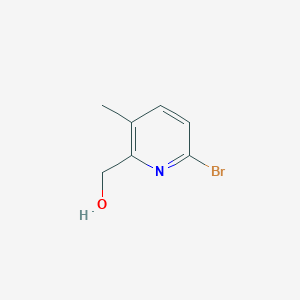![molecular formula C13H16O5S B12842150 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro linkage between a dioxaspiro octane ring and a 4-methylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate typically involves the reaction of 5,8-Dioxaspiro[3.4]octan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The sulfonate group in 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the sulfonate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous solvents like tetrahydrofuran (THF) to prevent side reactions.
Major Products:
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: 5,8-Dioxaspiro[34]octan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfonate groups. It can also serve as a model compound to investigate the reactivity and stability of spirocyclic structures in biological systems.
Medicine: The compound’s potential as a precursor for the synthesis of biologically active molecules makes it of interest in medicinal chemistry. It can be used in the development of new drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonate group is targeted by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The sulfonate group undergoes oxidation or reduction, resulting in the formation of sulfoxides, sulfones, or alcohols.
Comparaison Avec Des Composés Similaires
- 5,8-Dioxaspiro[3.4]octan-2-ylmethyl 4-methylbenzenesulfonate
- 5,8-Dioxaspiro[3.4]octan-2-ol, 2-(4-methylbenzenesulfonate)
Comparison: 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is unique due to its specific spirocyclic structure and the presence of a 4-methylbenzenesulfonate group. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The spiro linkage provides rigidity and stability, while the sulfonate group enhances its reactivity in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C13H16O5S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O5S/c1-10-2-4-12(5-3-10)19(14,15)18-11-8-13(9-11)16-6-7-17-13/h2-5,11H,6-9H2,1H3 |
Clé InChI |
MBWFQLACRRNIEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)
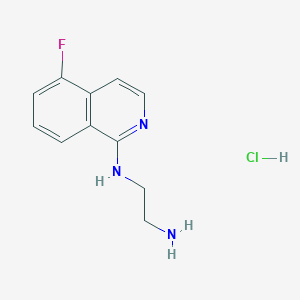
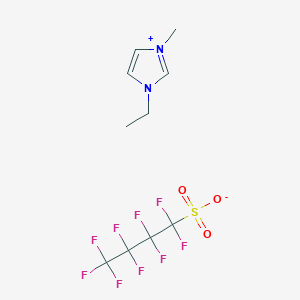
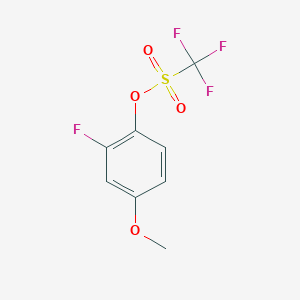
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B12842089.png)
![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
